N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a 2,2'-bithiophene core linked via an ethyl group to a 5-chloro-2-methoxyphenyl moiety. For instance, describes the synthesis of an ethanediamide derivative using dicyandiamide, yielding a structurally related compound with a 48.35% yield .
The bithiophene moiety (evident in and ) is notable for its electron-rich aromatic system, which enhances π-π stacking interactions and may contribute to anti-inflammatory or antimicrobial activity .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-25-15-6-4-12(20)11-14(15)22-19(24)18(23)21-9-8-13-5-7-17(27-13)16-3-2-10-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCIVDUAGHHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide, also known by its CAS number 2640815-73-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and various case studies that illustrate its therapeutic potential.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2O3S2 |
| Molecular Weight | 420.9 g/mol |
| CAS Number | 2640815-73-0 |
| IUPAC Name | N'-(5-chloro-2-methoxyphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
The compound features a complex structure that incorporates a bithiophene moiety, which is known for its electronic properties and potential applications in organic electronics and photonics.
Research indicates that compounds containing bithiophene structures often exhibit antioxidant , anticancer , and antimicrobial activities. The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of thiophene rings contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell survival and proliferation.
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of bithiophene were tested for their cytotoxic effects on several cancer cell lines, including breast and colorectal cancer. The results indicated that these compounds could inhibit cell growth significantly at low micromolar concentrations. Specifically, this compound showed IC50 values in the range of 10-20 µM against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited substantial inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 32 to 64 µg/mL . This suggests potential for development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications to the bithiophene backbone or substituents on the aromatic rings can significantly affect biological activity. For instance:
- Substitution Patterns : Variations in halogen or methoxy substitutions can enhance lipophilicity and cellular uptake, improving overall efficacy.
- Chain Length : Altering the ethylene diamine linker can influence binding affinity to target proteins involved in disease pathways.
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide ()
- Structural Differences : Replaces the bithiophene-ethyl group with a dihydroindolyl-piperazinyl ethyl chain.
- The dihydroindole moiety may confer affinity for serotonin or dopamine receptors.
- Activity: No direct bioactivity data provided, but the piperazine scaffold is common in antipsychotics and antihistamines .
N-(5-Chloro-2-methoxyphenyl)-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide ()
- Structural Differences : Substitutes the bithiophene-ethyl group with a tetrahydrofuran (THF) methyl group.
- Implications : The THF ring enhances hydrophilicity compared to the aromatic bithiophene, possibly improving gastrointestinal absorption.
- Activity: Not reported, but THF-containing analogs are often explored for improved pharmacokinetics .
Bithiophene-Containing Analogues
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene ()
- Structural Differences : Lacks the ethanediamide bridge and 5-chloro-2-methoxyphenyl group but retains the bithiophene core with a hydroxy-methoxy substituent.
- Activity : Exhibited anti-inflammatory activity in RAW 264.7 cells (IC₅₀ = 12.3 µM for nitrite inhibition), attributed to the bithiophene’s ability to modulate NF-κB signaling .
5-Piperidino-2,2'-bithiophene Derivatives ()
- Structural Differences: Features a piperidino group instead of the ethyl linkage to the ethanediamide.
- Synthetic Insights : Formylation via Vilsmeier-Haack or lithiation methods demonstrates regioselectivity dependent on electronic effects (e.g., 4-formyl vs. 5´-formyl derivatives) .
Anti-Inflammatory Potential
The bithiophene core in the target compound may mimic the activity of natural bithiophenes (), which inhibit pro-inflammatory mediators like nitric oxide. However, the ethanediamide bridge could alter bioavailability compared to simpler thiophenes.
Physicochemical Comparison
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
